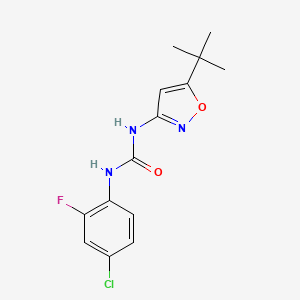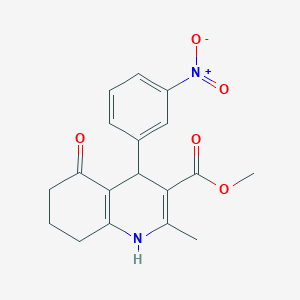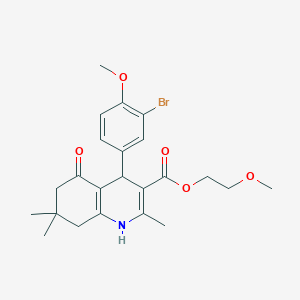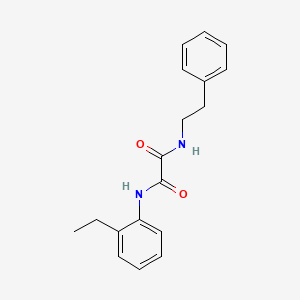![molecular formula C17H16ClN3OS B5117443 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)
5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has received attention from researchers due to its potential use in scientific research. This compound is also known as CP-690,550, and it has been found to have properties that make it useful in the study of various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine involves the inhibition of the Janus kinase (JAK) family of enzymes. These enzymes play a key role in the signaling pathways that are involved in the development of autoimmune diseases. By inhibiting the activity of these enzymes, CP-690,550 can reduce inflammation and other symptoms associated with these diseases.
Biochemical and Physiological Effects:
In addition to its effects on autoimmune diseases, 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells. It has also been found to have neuroprotective properties, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its specificity. Because it targets a specific enzyme family, it can be used to study the role of these enzymes in various physiological processes. However, one limitation of this compound is that it can be toxic at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine. One area of interest is the development of new drugs that target the JAK family of enzymes. CP-690,550 could serve as a starting point for the development of these drugs. Another potential direction is the study of the compound's effects on other physiological and biochemical processes, such as its potential use in the treatment of neurodegenerative diseases. Finally, further research could be done to determine the optimal dosage and administration methods for this compound in various experimental settings.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine involves several steps. The first step involves the reaction of 4-chloroaniline with thieno[2,3-d]pyrimidine-4-carboxylic acid to form an intermediate product. The intermediate product is then reacted with tetrahydrofuran-2-methanol and a catalyst to form the final compound.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine has been found to have several potential uses in scientific research. One of its primary applications is in the study of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been shown to inhibit the activity of certain enzymes that contribute to the development of these diseases.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-12-5-3-11(4-6-12)14-9-23-17-15(14)16(20-10-21-17)19-8-13-2-1-7-22-13/h3-6,9-10,13H,1-2,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDGOGQJKBMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5117362.png)

![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)



![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)

![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)
![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)